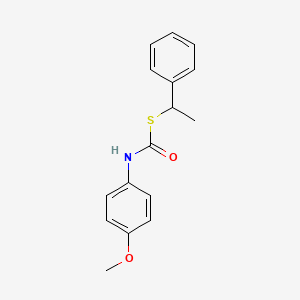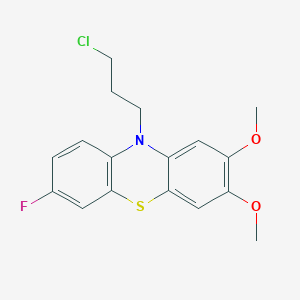
10-(3-Chloropropyl)-7-fluoro-2,3-dimethoxy-10H-phenothiazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-(3-Chloropropyl)-7-fluoro-2,3-dimethoxy-10H-phenothiazine is a synthetic organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antiemetic agents. This specific compound is characterized by the presence of a 3-chloropropyl group, a fluorine atom, and two methoxy groups attached to the phenothiazine core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-Chloropropyl)-7-fluoro-2,3-dimethoxy-10H-phenothiazine typically involves the following steps:
Starting Materials: The synthesis begins with phenothiazine as the core structure.
Introduction of Fluorine: Fluorination is achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions with optimized conditions for each step to ensure high yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.
化学反应分析
Types of Reactions
10-(3-Chloropropyl)-7-fluoro-2,3-dimethoxy-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the 3-chloropropyl group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenothiazine derivatives.
科学研究应用
10-(3-Chloropropyl)-7-fluoro-2,3-dimethoxy-10H-phenothiazine has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders and as an antiemetic.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 10-(3-Chloropropyl)-7-fluoro-2,3-dimethoxy-10H-phenothiazine involves its interaction with various molecular targets, including:
Dopamine Receptors: The compound may act as an antagonist at dopamine receptors, which is a common mechanism for antipsychotic drugs.
Serotonin Receptors: It may also interact with serotonin receptors, contributing to its potential antiemetic effects.
Enzyme Inhibition: The compound could inhibit certain enzymes, affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Fluphenazine: A fluorinated phenothiazine with potent antipsychotic effects.
Prochlorperazine: Used primarily as an antiemetic and antipsychotic.
Uniqueness
10-(3-Chloropropyl)-7-fluoro-2,3-dimethoxy-10H-phenothiazine is unique due to its specific combination of substituents, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. The presence of the 3-chloropropyl group, fluorine atom, and methoxy groups may influence its binding affinity and selectivity for various molecular targets, potentially leading to unique therapeutic effects.
属性
CAS 编号 |
112678-12-3 |
|---|---|
分子式 |
C17H17ClFNO2S |
分子量 |
353.8 g/mol |
IUPAC 名称 |
10-(3-chloropropyl)-7-fluoro-2,3-dimethoxyphenothiazine |
InChI |
InChI=1S/C17H17ClFNO2S/c1-21-14-9-13-17(10-15(14)22-2)23-16-8-11(19)4-5-12(16)20(13)7-3-6-18/h4-5,8-10H,3,6-7H2,1-2H3 |
InChI 键 |
ISGBIVKGDBYGEX-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(=C1)N(C3=C(S2)C=C(C=C3)F)CCCCl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


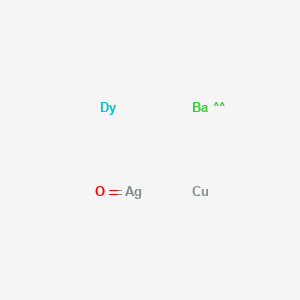
![Cyclopropane, [(1-methylethyl)sulfonyl]-](/img/structure/B14292296.png)
![3-(2,3-Dimethyl-2-azabicyclo[3.2.1]octan-4-yl)phenyl decanoate](/img/structure/B14292300.png)
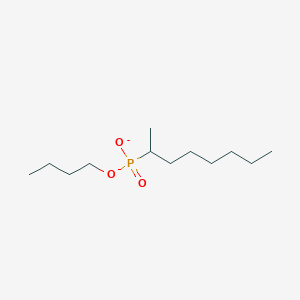
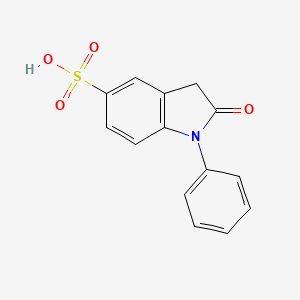
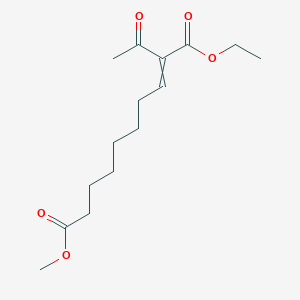
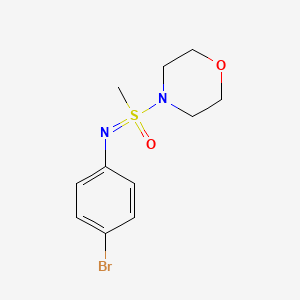
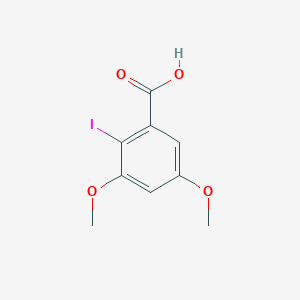
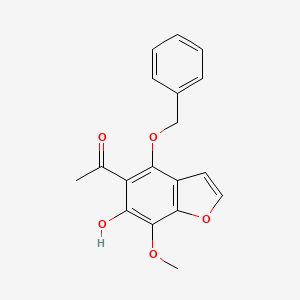
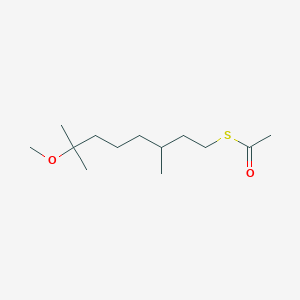
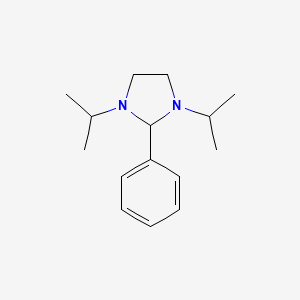
![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-(4-nitrophenyl)methanimine](/img/structure/B14292367.png)
